[1,2,4]Triazolo[4,3-a]pyrazin-3-amine
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Overview
Description
[1,2,4]Triazolo[4,3-a]pyrazin-3-amine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound is part of the triazolopyrazine family, which is known for its applications in pharmaceuticals, particularly as inhibitors in various biological pathways .
Mechanism of Action
Target of Action
The primary targets of [1,2,4]Triazolo[4,3-a]pyrazin-3-amine are c-Met kinase and bacterial cells . c-Met kinase is a protein that plays a crucial role in cellular growth, survival, and migration . In bacterial cells, the compound acts as an antimicrobial agent .
Mode of Action
The compound interacts with its targets in different ways. In the case of c-Met kinase, it inhibits the kinase, thereby disrupting the signaling pathways that lead to cancer cell proliferation . As an antimicrobial agent, it inhibits the growth of both Gram-positive and Gram-negative bacteria .
Biochemical Pathways
The inhibition of c-Met kinase by this compound disrupts the signaling pathways that lead to cancer cell proliferation . In bacterial cells, the compound interferes with essential biochemical pathways, thereby inhibiting their growth .
Pharmacokinetics
The compound’s antibacterial activity suggests that it may have good bioavailability .
Result of Action
The result of this compound’s action is the inhibition of cancer cell proliferation and bacterial growth. In cancer cells, the compound inhibits c-Met kinase, leading to reduced cell proliferation . In bacterial cells, the compound acts as an antimicrobial agent, inhibiting the growth of both Gram-positive and Gram-negative bacteria .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s antibacterial activity may be affected by the presence of other antimicrobial agents . Similarly, the compound’s ability to inhibit c-Met kinase may be influenced by the presence of other kinase inhibitors .
Biochemical Analysis
Biochemical Properties
[1,2,4]Triazolo[4,3-a]pyrazin-3-amine interacts with various enzymes and proteins. It has been found to exhibit inhibitory activities toward c-Met/VEGFR-2 kinases . The nature of these interactions involves binding to the active sites of these enzymes, thereby inhibiting their activity.
Cellular Effects
This compound influences cell function by inhibiting the activity of c-Met/VEGFR-2 kinases . This impacts cell signaling pathways, gene expression, and cellular metabolism. It has shown excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with c-Met/VEGFR-2 kinases . This leads to enzyme inhibition, changes in gene expression, and ultimately, antiproliferative effects on cancer cells.
Temporal Effects in Laboratory Settings
It has shown promising results in in vitro studies .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are yet to be fully investigated. It has shown promising results in in vitro studies .
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
There are several methods for synthesizing [1,2,4]triazolo[4,3-a]pyrazin-3-amine derivatives:
Oxidative Cyclization: This method involves the oxidative cyclization of 2-hydrazinylpyrazine and cyanogen chloride in the presence of acetic acid and sodium acetate trihydrate at low temperatures.
Desulfurization and Cyclization: This protocol employs desulfurization followed by the cyclization of thiosemicarbazides from the reactants 2-hydrazinylpyrazine and isothiocyanate.
Formation of Semicarbazide: Semicarbazide is first formed by reacting 2-hydrazinylpyrazine and aryl amine with triphosgene.
Industrial Production Methods
Industrial production methods for this compound typically involve scalable versions of the synthetic routes mentioned above, optimized for yield and purity. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[4,3-a]pyrazin-3-amine undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxides, while reduction can yield amines or alcohols .
Scientific Research Applications
[1,2,4]Triazolo[4,3-a]pyrazin-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biological assays to study enzyme activity and protein interactions.
Medicine: It is investigated for its potential as an anticancer, antibacterial, and antifungal agent
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial properties.
[1,2,4]Triazolo[4,3-a]pyrazine: Exhibits a wide range of biological activities, including antidiabetic and anticonvulsant properties.
Uniqueness
[1,2,4]Triazolo[4,3-a]pyrazin-3-amine is unique due to its specific inhibitory activity against c-Met and VEGFR-2, making it a promising candidate for targeted cancer therapy .
Properties
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyrazin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5/c6-5-9-8-4-3-7-1-2-10(4)5/h1-3H,(H2,6,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFFKRZOXKOIPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2N)C=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13258-12-3 |
Source
|
Record name | [1,2,4]triazolo[4,3-a]pyrazin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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